Calcium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate

Overview

Description

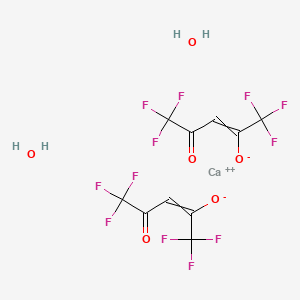

Calcium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate is a chemical compound with the molecular formula C10H6CaF12O6 . It is also known as calcium hexafluoroacetylacetonate dihydrate .

Molecular Structure Analysis

The molecular structure of the related compound (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate has been analyzed and its molecular formula is C5HF6O2- . The molecular weight is 207.05 g/mol . For the specific structure of the calcium salt, please refer to specialized databases or literature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 135-140°C and a boiling point of 230-240°C . For more detailed properties, please refer to specific databases or literature .Scientific Research Applications

Structural Studies and Material Science

Calcium 1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate dihydrate's unique properties have been explored in several structural studies and material science applications. For example, the study of three hexafluoridoiridates(IV), including calcium hexafluoridoiridate(IV) dihydrate, revealed their structures using single-crystal X-ray analysis, showcasing the compound's potential in framework and coordination chemistry. The analysis highlighted the distorted square-antiprismatic coordination environment of metal cations and an almost ideal octahedral representation of anions, offering insights into the structural properties of similar calcium compounds (Smolentsev, Gubanov, & Danilenko, 2007).

Chemical Shift and Electric Field Gradient Tensor Interplay

The interplay between calcium-43 chemical shift and electric field gradient tensors has been studied in calcium compounds, providing a sensitive probe of structure, polymorphism, and hydration. This research, applied to commonly available calcium compounds including dihydrates, illustrates the potential of solid-state NMR in distinguishing polymorphs and degrees of hydration, furthering our understanding of calcium's role in various chemical contexts (Widdifield, Moudrakovski, & Bryce, 2014).

Environmental and Industrial Applications

Calcium compounds, including dihydrates, play significant roles in environmental and industrial applications. A comprehensive survey of calcium compounds highlighted their widespread presence and critical roles in industrial chemistry, water treatment, and as functional additives in cement. This research underscores the versatility of calcium compounds in addressing a broad spectrum of industrial and environmental challenges, from waste treatment to construction materials (Petersen, Freilich, & Staff, 2000).

Material Properties and Applications

The hydration and crystallization processes of calcium sulphate dihydrate have been extensively studied, revealing intricate details about its transformation into gypsum. These studies offer valuable insights into the material's properties, such as its hydration characteristics and crystal growth mechanism. Such knowledge is crucial for the development of construction materials and for understanding geological processes (Singh & Middendorf, 2007).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name |

calcium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H2F6O2.Ca.2H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;;2*1H2/q;;+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKMJQHMZGBTNJ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6CaF12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B3114640.png)

![Carbamic acid, [2-oxo-2-(2-propynylamino)ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B3114677.png)

![(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride](/img/structure/B3114729.png)